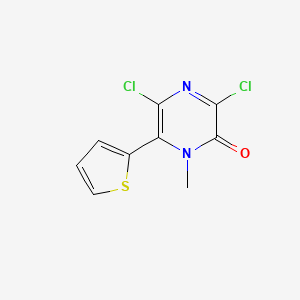![molecular formula C13H12N2O4 B11857521 N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant stability and rigidity to the molecule, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide typically involves a multi-step process. One common method includes the 1,3-dipolar cycloaddition reaction of azomethine ylides, generated in situ from α-amino acids and ninhydrin, with diisopropyl azodicarboxylate . This reaction is carried out in a 50% aqueous methanol solution at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidine ring or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the indene or oxazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds.
科学研究应用
N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and stability.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigidity and stability.
作用机制
The mechanism of action of N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- Spiro[indene-2,3’-pyrazole] derivatives
- Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine] derivatives
- 2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione
Uniqueness
N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties
属性
分子式 |
C13H12N2O4 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC 名称 |
N-(2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl)acetamide |
InChI |
InChI=1S/C13H12N2O4/c1-7(16)14-9-2-3-10-8(6-9)4-5-13(10)11(17)15-12(18)19-13/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17,18) |
InChI 键 |
ZSEAZGFISPKIOX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)C3(CC2)C(=O)NC(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B11857439.png)
![Ethyl thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B11857445.png)
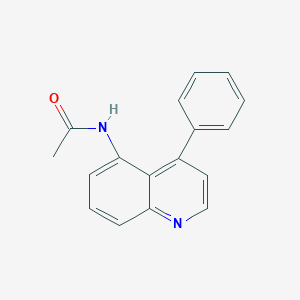
![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)
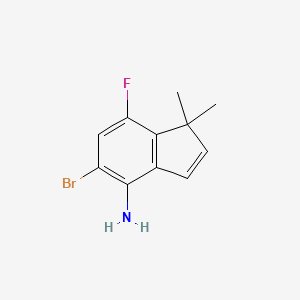
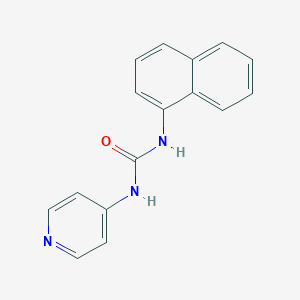
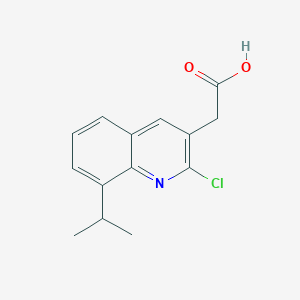
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)

![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
